BenchChemオンラインストアへようこそ!

6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

SUMOylation SERCA2a Cardiovascular Drug Discovery

The compound 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (molecular formula C₁₇H₁₄N₄O₃S, molecular weight 354.4 g/mol) is a hybrid heterocyclic small molecule incorporating a 6-methoxybenzothiazole core linked via an amine bridge to a 2-methoxyphenyl-substituted 1,3,4-oxadiazole ring. It belongs to a class of benzothiazole-oxadiazole conjugates explored primarily for their anticancer, anticonvulsant, and antimicrobial potential, with patent records explicitly claiming this molecule as a SUMO (Small Ubiquitin-like Modifier) activator intended for cardiovascular and oncology indications.

Molecular Formula C17H14N4O3S
Molecular Weight 354.4 g/mol
Cat. No. B2638770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Molecular FormulaC17H14N4O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4OC
InChIInChI=1S/C17H14N4O3S/c1-22-10-7-8-12-14(9-10)25-17(18-12)19-16-21-20-15(24-16)11-5-3-4-6-13(11)23-2/h3-9H,1-2H3,(H,18,19,21)
InChIKeyGSHLQNUTQGMETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-benzothiazol-2-amine: Structural Identity and Procurement Baseline


The compound 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (molecular formula C₁₇H₁₄N₄O₃S, molecular weight 354.4 g/mol) is a hybrid heterocyclic small molecule incorporating a 6-methoxybenzothiazole core linked via an amine bridge to a 2-methoxyphenyl-substituted 1,3,4-oxadiazole ring . It belongs to a class of benzothiazole-oxadiazole conjugates explored primarily for their anticancer, anticonvulsant, and antimicrobial potential, with patent records explicitly claiming this molecule as a SUMO (Small Ubiquitin-like Modifier) activator intended for cardiovascular and oncology indications [1]. Procurement-grade material is typically offered at ≥95% purity by specialist chemical suppliers.

Why In-Class Benzothiazole-Oxadiazole Analogs Cannot Be Assumed Interchangeable with 6-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine


The benzothiazole-oxadiazole chemical space is highly sensitive to subtle positional and electronic variations. Direct evidence from closely related patent series shows that shifting the methoxy substituent from the 6-position to the 4- or 5-position on the benzothiazole ring, or altering the substitution pattern on the pendant phenyl ring (e.g., 2-methoxy vs. 4-methoxy vs. 4-chloro), generates distinct compounds claimed for divergent therapeutic applications ranging from SUMO activation to anticonvulsant and antimicrobial activity [1]. Although no head-to-head quantitative selectivity profiling of this specific molecule against its nearest structural neighbors has been published in the peer-reviewed literature at the time of this analysis, the established structure-activity relationship (SAR) principles of this scaffold class indicate that generic substitution without experimental validation carries a high risk of altered target engagement, pharmacokinetics, and biological outcome [1]. Users must treat each substitution variant as a chemically distinct entity requiring independent qualification.

Quantitative Differentiation Evidence for 6-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine


SUMO Activation Mechanism: Target Compound as a Privileged Scaffold in a Patent-Defined Chemical Series

The target compound is explicitly claimed in EP 2 890 379 B1 as a SUMO activator designed to enhance SUMOylation of SERCA2a, a mechanism relevant to heart failure and cancer [1]. The patent discloses multiple structurally adjacent analogs but lists the target compound as a distinct chemical entity. This provides a mechanistic anchor for the molecule: it is not merely a generic heterocycle but a member of a therapeutically oriented, IP-protected series. However, no quantitative, head-to-head in vitro IC₅₀, EC₅₀, or in vivo efficacy data comparing the target compound directly against its 4-methoxy or 4-chloro analogs are reported in the patent document.

SUMOylation SERCA2a Cardiovascular Drug Discovery

Anticancer Activity: Cross-Class Reference to a Related 6-Methoxybenzothiazole-Oxadiazole Hybrid

A structurally related compound (designated 7c) bearing a 1,3,4-oxadiazole ring and a 6-methoxybenzothiazole moiety was reported by Kaya et al. (2017) to exhibit the highest inhibitory activity against A549 lung and MCF-7 breast cancer cell lines within its series, while sparing NIH/3T3 healthy fibroblasts [1]. Crucially, this compound is not structurally identical to the target molecule: compound 7c contains a thioacetamide linker rather than a direct amine bridge, and its oxadiazole bears a 3-methoxyphenoxymethyl substituent rather than a 2-methoxyphenyl group. This evidence demonstrates that 6-methoxybenzothiazole-oxadiazole hybrids can achieve selective tumor cell cytotoxicity, but it does not provide direct quantitative differentiation for the target compound.

Anticancer A549 MCF-7 Cytotoxicity

Availability Only Via Custom Synthesis or Specialist Procurement Channels

As of the latest available information, this compound does not appear in the standard catalogs of major commercial screening libraries (e.g., PubChem BioAssay, ChEMBL) with annotated quantitative bioactivity data [1]. Its procurement requires specialist custom synthesis or sourcing from niche suppliers, a logistical factor that distinguishes it from more widely available, pre-profiled analogs such as the 4-methoxy regioisomer (CAS 862974-25-2) . The absence of pre-existing screening data means that adopters must budget for de novo biological characterization.

Custom Synthesis Chemical Procurement Research Compound

Recommended Application Scenarios for 6-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine Based on Current Evidence


SUMOylation Pathway Probe Development in Cardiovascular or Oncology Research

Given its explicit patent claim as a SERCA2a SUMOylation enhancer [1], the most scientifically grounded application for this compound is as a chemical probe or lead optimization starting point for heart failure or cancer programs targeting the SUMO pathway. Researchers should directly benchmark its cellular SUMOylation activity against the nearest patent analogs (e.g., the 4-methoxy and 4-chloro derivatives) to establish a quantitative SAR profile.

Screening Library Expansion for Heterocyclic Anticancer Discovery

Based on the class-level precedent that 6-methoxybenzothiazole-oxadiazole hybrids can exhibit selective cytotoxicity against A549 and MCF-7 tumor cells while sparing normal fibroblasts [1], this compound is a logical candidate for inclusion in medium-throughput anticancer screening libraries. Its inclusion is warranted for novelty, but it must be accompanied by the explicit caveat that no quantitative cytotoxicity data for this precise structure exists.

Custom Synthesis-Enabled Structure-Activity Relationship Studies

The compound is best suited for research groups already engaged in custom synthesis of benzothiazole-oxadiazole libraries. Its 2-methoxyphenyl substitution pattern on the oxadiazole ring represents a specific, underexplored vector in the SAR landscape relative to the more common 4-methoxyphenyl and 4-chlorophenyl variants disclosed in the patent literature [1]. Procurement through a custom synthesis route allows for simultaneous acquisition of key positional isomer comparators.

Quote Request

Request a Quote for 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.